molecular formula C21H18ClFN2O3S B3592984 2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B3592984
M. Wt: 432.9 g/mol
InChI Key: XLXHOMRBGBHWCH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides. This compound is known for its potential applications in medicinal chemistry, particularly as a thrombin inhibitor. Its unique structure, which includes both chloro and fluoro substituents, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the acetamide core: This can be achieved through the reaction of 2-chloro-6-fluoroaniline with acetic anhydride under acidic conditions.

    Sulfonamide formation: The acetamide intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.

    Coupling reaction: The final step involves coupling the sulfonamide derivative with 4-aminophenylacetic acid under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide and sulfonamide moieties.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:

    Medicinal chemistry: It is studied as a potent thrombin inhibitor, which makes it a potential candidate for the development of anticoagulant drugs.

    Biological research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with thrombin, a key enzyme in the blood coagulation pathway. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition is achieved through specific interactions between the compound’s functional groups and the amino acid residues in the thrombin active site.

Comparison with Similar Compounds

Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide include other acetamide derivatives with different substituents. For example:

    2-(2-chloro-6-fluorophenyl)acetamides: These compounds have variations in the substituents on the phenyl ring, which can affect their biological activity and chemical properties.

    Sulfonamide derivatives: Compounds with different sulfonamide groups can exhibit varying degrees of enzyme inhibition and other biological activities.

The uniqueness of this compound lies in its specific combination of chloro, fluoro, and sulfonamide substituents, which contribute to its potent thrombin inhibitory activity and potential therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-14-5-7-16(8-6-14)25-29(27,28)17-11-9-15(10-12-17)24-21(26)13-18-19(22)3-2-4-20(18)23/h2-12,25H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXHOMRBGBHWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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